1-((Diethylamino)methyl)cyclohexan-1-ol
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Overview
Description
1-((Diethylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H23NO It is a cyclohexanol derivative where the hydroxyl group is substituted with a diethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Diethylamino)methyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((Diethylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-((Diethylamino)methyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Diethylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Methylcyclohexanol: A cyclohexanol derivative with a methyl group instead of a diethylaminomethyl group.
2-((Dimethylamino)methyl)cyclohexan-1-ol: Similar structure but with a dimethylaminomethyl group.
Uniqueness: 1-((Diethylamino)methyl)cyclohexan-1-ol is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological interactions .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(diethylaminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-12(4-2)10-11(13)8-6-5-7-9-11/h13H,3-10H2,1-2H3 |
InChI Key |
BIVLIUZRQHMDIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CCCCC1)O |
Origin of Product |
United States |
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